molecular formula C10H13Br B079780 1-Bromo-4-phenylbutane CAS No. 13633-25-5

1-Bromo-4-phenylbutane

Cat. No. B079780
Key on ui cas rn: 13633-25-5
M. Wt: 213.11 g/mol
InChI Key: XPBQQAHIVODAIC-UHFFFAOYSA-N
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Patent
US06610721B2

Procedure details

Phosphorus tribromide (17.6 ml, 186 mmol) was added dropwise to a solution of 4-phenyl-1-butanol (10.0 g, 66.6 mmol) in dioxane (200 ml). The reaction mixture was stirred for 1 hour at room temperature. Another portion of phosphorus tribromide (17.6 ml, 186 mmol) was added dropwise. The reaction mixture was stirred for 16 hours at room temperature. It was cooled to 0° C. Water (130 ml) was added dropwise. The reaction mixture was stirred for 30 min at room temperature. It was diluted with ethyl acetate (200 ml) and washed with 1 N hydrochloric acid (200 ml). The aqueous phase was extracted with ethyl acetate (2×100 ml). The combined organic layers were washed with a saturated aqueous solution of sodium hydrogencarbonate (200 ml) and dried over magnesium sulphate. The solvent was removed in vacuo. The crude product was purified by flash chromatography on silica (300 g), using ethyl acetate/heptane 1:3 as eluent, to give 8.54 g of (4-bromobutyl)benzene.
Quantity
17.6 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
17.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
130 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
P(Br)(Br)[Br:2].[C:5]1([CH2:11][CH2:12][CH2:13][CH2:14]O)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.O>O1CCOCC1.C(OCC)(=O)C>[Br:2][CH2:14][CH2:13][CH2:12][CH2:11][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
17.6 mL
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCCCO
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
17.6 mL
Type
reactant
Smiles
P(Br)(Br)Br
Step Three
Name
Quantity
130 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 16 hours at room temperature
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
It was cooled to 0° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 30 min at room temperature
Duration
30 min
WASH
Type
WASH
Details
washed with 1 N hydrochloric acid (200 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate (2×100 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with a saturated aqueous solution of sodium hydrogencarbonate (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on silica (300 g)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCCCCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.54 g
YIELD: CALCULATEDPERCENTYIELD 60.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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